molecular formula C17H21F2NO2 B6188571 ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 2768326-46-9

ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Katalognummer B6188571
CAS-Nummer: 2768326-46-9
Molekulargewicht: 309.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate, abbreviated as EBDFAC, is a synthetic organic compound used in various scientific research applications. It is a member of the azabicycloalkane family and is composed of a cyclic carbon-nitrogen ring structure with two oxygen atoms and one carboxyl group. EBDFAC is an important precursor for the synthesis of various pharmaceuticals and agrochemicals, and its derivatives have been applied in the development of new drugs and insecticides.

Wissenschaftliche Forschungsanwendungen

EBDFAC has been used in various scientific research applications. It has been used as a precursor in the synthesis of various pharmaceuticals and agrochemicals, including insecticides. It has also been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents. Furthermore, EBDFAC has been used in the synthesis of other organic compounds, such as polymers and polyols.

Wirkmechanismus

The mechanism of action of EBDFAC is not fully understood. It is believed that the cyclic structure of the compound is responsible for its pharmacological activity. EBDFAC is known to interact with various receptors and enzymes, which may be responsible for its pharmacological effects. Additionally, the carboxyl group of the compound may be involved in the binding of the compound to various receptors and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBDFAC are not well understood. However, it has been suggested that EBDFAC may have anti-inflammatory and anti-cancer activities. Additionally, EBDFAC has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using EBDFAC in laboratory experiments include its low cost and its availability in large quantities. Additionally, the compound is relatively stable and can be stored at room temperature. However, there are some limitations to using EBDFAC in laboratory experiments. The compound is sensitive to light and moisture, and it is also sensitive to heat and air. Additionally, the compound can be toxic if ingested and should be handled with caution.

Zukünftige Richtungen

Despite its potential applications, the full potential of EBDFAC is yet to be realized. Future research should focus on further elucidating the biochemical and physiological effects of EBDFAC, as well as its mechanism of action. Additionally, further research should focus on developing new methods of synthesizing EBDFAC and its derivatives, as well as exploring its potential applications in the development of new drugs and insecticides. Finally, further research should focus on exploring the potential toxicity of EBDFAC and its derivatives, as well as exploring its potential therapeutic uses.

Synthesemethoden

EBDFAC can be synthesized through the reaction of ethyl 3-benzyl-8-fluoro-3-azabicyclo[3.2.1] octane-1-carboxylate (EFAC) and difluoroacetic acid (DFA). The reaction is performed under basic conditions in the presence of a catalytic amount of sodium hydroxide. The reaction proceeds through a nucleophilic addition of the DFA to the EFAC molecule, followed by a cyclization reaction to form the EBDFAC product. The reaction is typically performed at a temperature of 50-60 °C and the reaction time is typically 1-3 hours.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves the reaction of benzylamine with ethyl 3-bromo-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "Benzylamine", "Ethyl 3-bromo-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve benzylamine in a suitable solvent such as ethanol.", "Step 2: Add the palladium catalyst to the solution and stir for a few minutes.", "Step 3: Slowly add ethyl 3-bromo-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS-Nummer

2768326-46-9

Molekularformel

C17H21F2NO2

Molekulargewicht

309.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.